4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
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Overview
Description
4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted anilines with pyrimidine precursors. One common method involves the reaction of 4-chloroaniline and 3-fluoroaniline with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain substituents or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidine
- 4-(4-Chlorophenyl)-6-(3-fluorophenyl)quinazoline
- 4-(4-Chlorophenyl)-6-(3-fluorophenyl)triazine
Uniqueness
4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C10H7ClFN3
- Molecular Weight : 223.63 g/mol
- CAS Number : 423183-88-4
The biological activity of pyrimidine derivatives, including this compound, is often attributed to their ability to inhibit key biological processes such as tubulin polymerization and enzyme activity. These compounds can interact with cellular targets, leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines:
Case Study: Cytotoxic Evaluation
In a study evaluating the cytotoxic effects of various pyrimidine derivatives, compound 6n (a close analogue) exhibited remarkable efficacy against A549 lung cancer cells with an IC50 value significantly lower than that of Cisplatin, a standard chemotherapy drug. The study indicated that the presence of halogen substituents enhanced the anticancer activity, suggesting a structure-activity relationship (SAR) where electron-withdrawing groups increase potency .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several pathogens. For instance, modifications in the pyrimidine structure have been linked to enhanced antibacterial properties:
Microorganism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Enterococcus faecalis | 16 | 32 |
This indicates that the compound exhibits selective antibacterial action, which could be beneficial in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitution Patterns : The presence of halogens at specific positions on the phenyl rings has been shown to enhance both anticancer and antimicrobial activities.
- Functional Groups : The introduction of functional groups like -NH2 or -OH can modify the pharmacokinetic properties and bioavailability of the compound.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3/c17-12-6-4-10(5-7-12)14-9-15(21-16(19)20-14)11-2-1-3-13(18)8-11/h1-9H,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVGAKQVHQPHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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